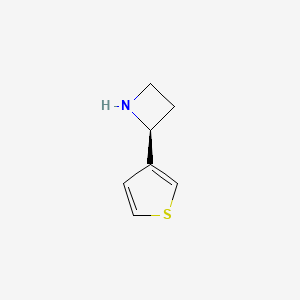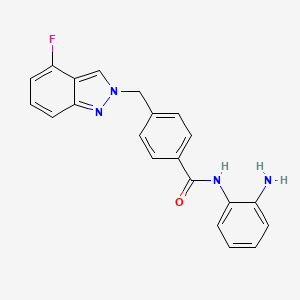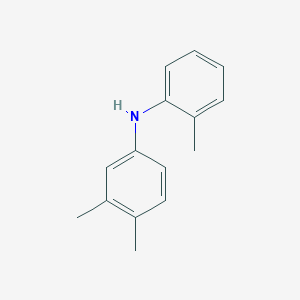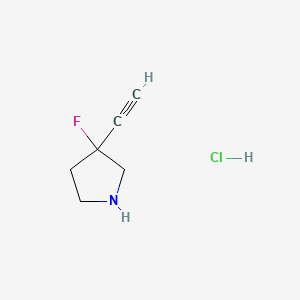![molecular formula C9H13BF3KO2 B12935247 Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of trifluoroborate adds to its chemical versatility, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with appropriate boron-containing reagents under controlled conditions. The process often requires the use of solvents like toluene and catalysts to facilitate the reaction. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The spirocyclic structure allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents like methanol, chloroform, and acetone are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate involves its interaction with molecular targets through its reactive functional groups. The trifluoroborate moiety can participate in coordination with metal centers, while the spirocyclic structure provides stability and rigidity to the molecule. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic structure but lacking the trifluoroborate group.
1,4-Cyclohexanedione Monoethylene Acetal: Another spirocyclic compound used in organic synthesis.
4,4-Difluorocyclohexanone: A compound with a similar boron-containing functional group
Uniqueness
Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate stands out due to its combination of a spirocyclic framework and a trifluoroborate group. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations and applications .
Properties
Molecular Formula |
C9H13BF3KO2 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
potassium;1,4-dioxaspiro[4.5]decan-8-ylidenemethyl(trifluoro)boranuide |
InChI |
InChI=1S/C9H13BF3O2.K/c11-10(12,13)7-8-1-3-9(4-2-8)14-5-6-15-9;/h7H,1-6H2;/q-1;+1 |
InChI Key |
TUHSOWJUVUZVKI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C=C1CCC2(CC1)OCCO2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
![4H-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B12935191.png)
![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)


![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/structure/B12935215.png)



![8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12935255.png)
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
